REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][N:7]=[C:8]([CH3:10])[CH:9]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:7]=[C:8]([CH3:10])[CH:9]=1)=[O:4] |f:1.2.3|
|
Name
|
|
Quantity
|
21.91 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NN=C(C1)C
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Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 15 min at RT
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated at 50° C. for 20 h
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Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The reaction is cooled to RT
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×100 mL)
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Type
|
WASH
|
Details
|
The organic layers were washed with H2O (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by silica gel flash column chromatography
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Type
|
WASH
|
Details
|
a gradient elution of hexane/EtOAc 10/1 to 1/1
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(N=C(C1)C)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 833 mg | |
YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |